![molecular formula C12H14FNO2 B7460499 N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B7460499.png)
N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide is a chemical compound commonly known as 'FLX-787'. It is a small molecule drug that is currently being researched for its potential therapeutic effects on various neurological disorders.
Wirkmechanismus
FLX-787 is believed to act on the voltage-gated sodium channels (VGSCs) in the nervous system. It selectively targets the Nav1.7 subtype of VGSCs, which are primarily expressed in sensory neurons. By blocking Nav1.7 channels, FLX-787 reduces the hyperexcitability of neurons, thereby reducing muscle hyperexcitability and pain.
Biochemical and Physiological Effects:
FLX-787 has been shown to reduce muscle hyperexcitability and improve muscle function in ALS patients. It has also been shown to reduce pain in animal models of neuropathic pain and RLS. Additionally, FLX-787 has been found to have a good safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of FLX-787 is its selectivity for Nav1.7 channels, which reduces the risk of off-target effects. However, one limitation is the lack of clinical data on the safety and efficacy of FLX-787 in humans. Additionally, the optimal dosage and administration route for FLX-787 are still being investigated.
Zukünftige Richtungen
There are several future directions for FLX-787 research. One area of focus is the development of more potent and selective Nav1.7 channel blockers. Another direction is the investigation of FLX-787's potential therapeutic effects on other neurological disorders such as epilepsy and migraine. Additionally, the safety and efficacy of FLX-787 in clinical trials need to be further investigated to determine its potential as a therapeutic drug for neurological disorders.
Conclusion:
In conclusion, FLX-787 is a promising small molecule drug that has shown potential therapeutic effects on various neurological disorders. Its selective targeting of Nav1.7 channels and good safety profile make it an attractive candidate for further research. However, more clinical data is needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of FLX-787 involves the reaction of 2-fluorobenzylamine with 2-oxolane carboxylic acid. The resulting product is then purified through recrystallization. The purity and identity of the compound are confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
FLX-787 has been studied for its potential therapeutic effects on various neurological disorders such as amyotrophic lateral sclerosis (ALS), neuropathic pain, and restless leg syndrome (RLS). In preclinical studies, FLX-787 has shown promising results in reducing muscle hyperexcitability and improving muscle function in ALS patients. It has also shown efficacy in reducing pain in animal models of neuropathic pain and RLS.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-5-2-1-4-9(10)8-14-12(15)11-6-3-7-16-11/h1-2,4-5,11H,3,6-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCWOGKPOLSICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.